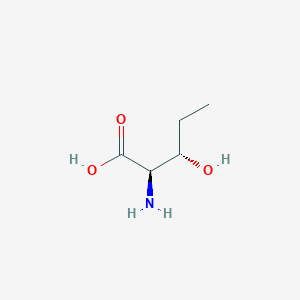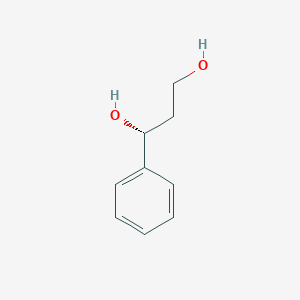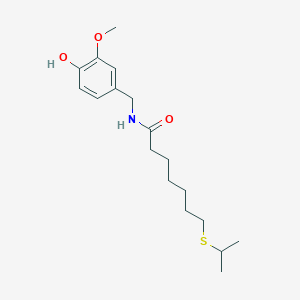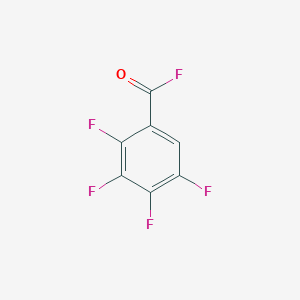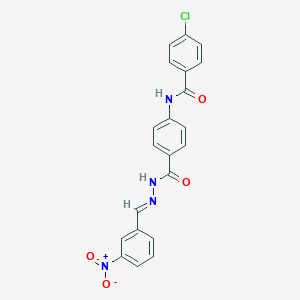
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide, also known as p-Cl-PB-Hydrazone, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of p-chlorobenzoyl chloride and 2-m-nitrobenzylidenehydrazinecarboxylic acid.
Mecanismo De Acción
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is not fully understood, but it is thought to involve the inhibition of cellular respiration. This compound has been shown to decrease the oxygen consumption rate of cancer cells, leading to a reduction in ATP production and ultimately cell death. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
P-Cl-PB-Hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to decrease the expression of certain genes involved in cancer progression, suggesting that it may have a broader role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a high therapeutic index, meaning that it is effective at killing cancer cells while sparing normal cells. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is relatively easy to synthesize and can be obtained in reasonable yields.
One limitation of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in cancer therapy.
Direcciones Futuras
There are a number of potential future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone and to optimize its use in cancer therapy. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone.
Métodos De Síntesis
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone involves the reaction of p-chlorobenzoyl chloride with 2-m-nitrobenzylidenehydrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acid to obtain the final product. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
P-Cl-PB-Hydrazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Número CAS |
100278-42-0 |
|---|---|
Nombre del producto |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Fórmula molecular |
C21H15ClN4O4 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
Clave InChI |
FPJNBWBCPRPJTP-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



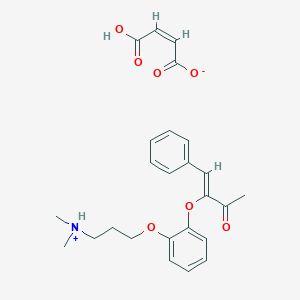
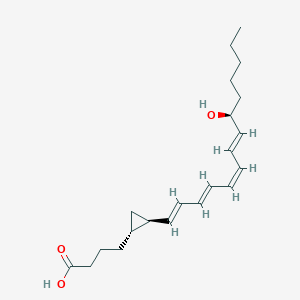
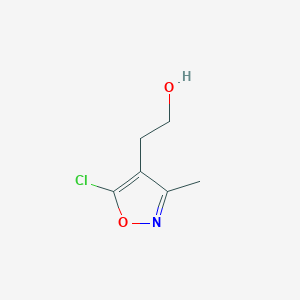
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)


